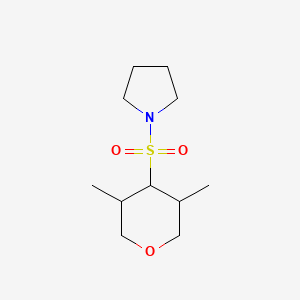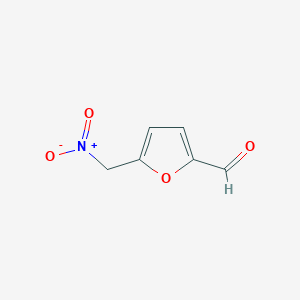![molecular formula C13H12O3 B13967092 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one CAS No. 481638-65-7](/img/structure/B13967092.png)
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone ring substituted with hydroxy and phenylmethylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the condensation of cyclohexanone with benzaldehyde in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as vanadium or other transition metals can be used to facilitate the oxidation steps. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fragrances and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylmethylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the hydroxy and phenylmethylidene groups.
2,2′-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): A compound with similar structural features but different substitution patterns.
Uniqueness
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
481638-65-7 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
3-hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-7,14,16H,4,8H2 |
InChI-Schlüssel |
RQLRKPULAUDGJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C(C2=CC=CC=C2)O)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)




